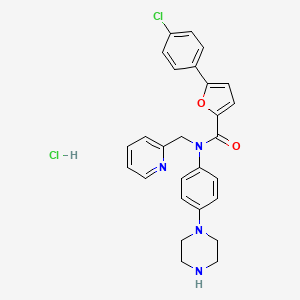
MK2-IN-1 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Activation of the p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) pathway has been implicated in promoting pro-inflammatory cytokine production and related inflammatory diseases. MK2 Inhibitor IV is a highly selective, non-ATP competitive MK2 inhibitor with an IC50 value of 0.11 μM. MK2 Inhibitor IV has been shown to inhibit pro-inflammatory cytokine secretion from the human THP-1 acute monocytic leukemia cell line, causing inhibition of LPS-stimulated TNF-α (IC50 = 4.4 μM) and IL-6 (IC50 = 5.2 μM) secretion. It can also inhibit IL-1β-stimulated matrixmetalloprotease 13 secretion from the SW1353 chondrosarcoma cell line (IC50 = 5.7 μM) and human primary chondrocyte cultures (IC50 = 2.2 μM).
MK25 is a selective, non-ATP competitive MK2 inhibitor.
Applications De Recherche Scientifique
Synthesis of MK2 Inhibitors
MK2-IN-1 hydrochloride has been used in the synthesis of three different MAPKAPK2 (MK2) inhibitors to study accelerated aging in Werner syndrome (WS) cells . The process involved microwave-assisted Suzuki-Miyaura cross-coupling reactions, which were fast and relatively efficient using a palladium catalyst under microwave irradiation .
Study of Accelerated Aging
The synthesized MK2 inhibitors, including MK2-IN-1 hydrochloride, were used to study accelerated aging in Werner syndrome (WS) cells . WS is a rare human autosomal recessive genetic instability syndrome that mimics many features of physiological aging .
Inhibition of Pro-Inflammatory Cytokine Secretion
MK2-IN-1 hydrochloride has been found to inhibit pro-inflammatory cytokine secretion from the human THP1 acute monocytic leukemia cell line . It caused dose-dependent inhibition of LPS-stimulated TNFα and IL6 secretion .
MAPKAPK2 (MK2) Inhibition
MK2-IN-1 hydrochloride is a potent and selective MAPKAPK2 (MK2) inhibitor . It has an IC50 of 0.11 uM for MK2 and an EC50 of 0.35 uM for pHSP27 .
Impairment of Phosphorylation Level in Tfcp2l1 Protein
MK2-IN-1 hydrochloride impairs the phosphorylation level of serine residues in the Tfcp2l1 protein .
Study of MCLR Hepatotoxicity
MK2-IN-1 hydrochloride has been used in studies to examine the pathways associated with MCLR (Microcystin-leucine arginine) cytotoxicity . MCLR is one of the most common and toxic microcystin variants, a class of cyanotoxins produced by cyanobacteria . The study revealed that the p38/MK2 pathway, DNA damage, and necroptosis are implicated in MCLR-mediated hepatotoxicity .
Mécanisme D'action
Target of Action
MK2-IN-1 hydrochloride primarily targets MAPKAPK2 (MK2) , also known as mitogen-activated protein kinase-activated protein kinase 2 . MK2 is a downstream effector of the p38 mitogen-activated protein kinase (MAPK) pathway. Its role is to regulate the stability of mRNAs encoding inflammatory cytokines .
Mode of Action
MK2-IN-1 hydrochloride interacts with MK2, inhibiting its activity. By doing so, it disrupts downstream signaling events triggered by p38 MAPK activation. Specifically, MK2-IN-1 hydrochloride impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . This disruption affects the cellular response to stress, inflammation, and other stimuli.
Biochemical Pathways
The p38 MAPK-MK2 pathway plays a crucial role in cellular stress responses, including inflammation, cell cycle regulation, and DNA damage repair. By inhibiting MK2, MK2-IN-1 hydrochloride interferes with these pathways, potentially modulating cytokine production, cell proliferation, and survival .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOSXSDARWKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK2-IN-1 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

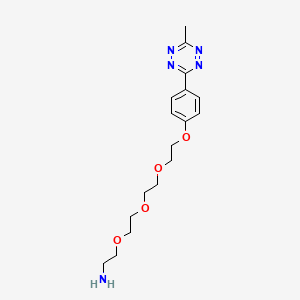
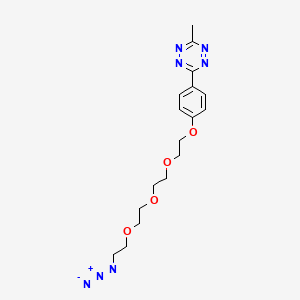
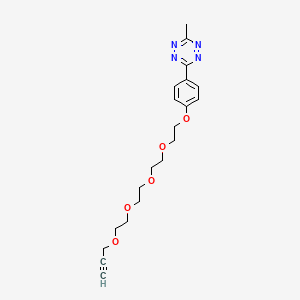
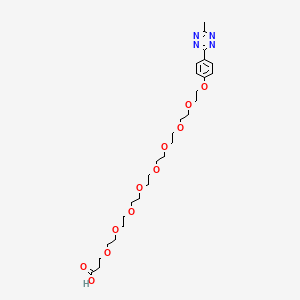
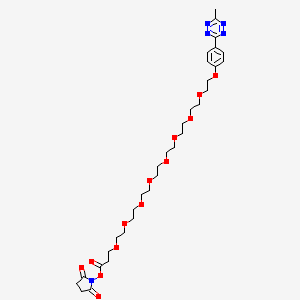
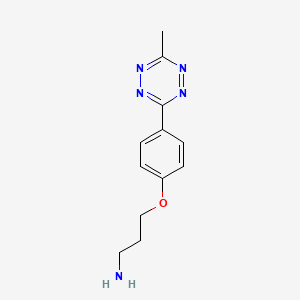
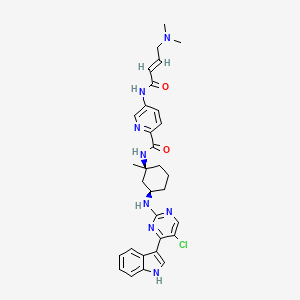
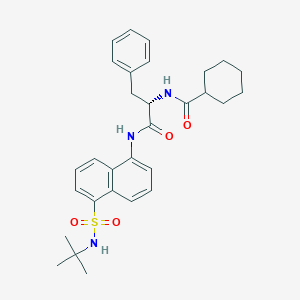
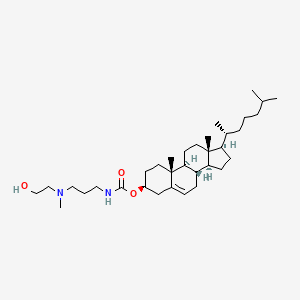
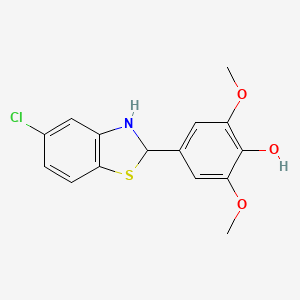

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)